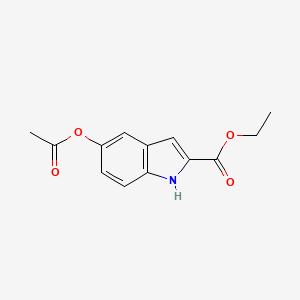
Ethyl 5-acetoxyindole-2-carboxylate
Descripción general
Descripción
Ethyl 5-acetoxyindole-2-carboxylate is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 5-acetoxyindole-2-carboxylate (EAI) is a synthetic compound that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of EAI, highlighting its applications in drug development, enzyme inhibition, and potential therapeutic effects.
Chemical Structure and Properties
EAI is an indole derivative characterized by the following chemical structure:
- Molecular Formula: C13H13NO4
- Molecular Weight: 247.25 g/mol
- CAS Number: 31720-89-5
The compound features an acetoxy group at the 5-position and a carboxylate group at the 2-position of the indole ring, which contributes to its biological activity.
Pharmacological Applications
EAI has been studied for its potential in various pharmacological applications:
- Anti-Cancer Activity:
- Anti-Inflammatory Effects:
- Enzyme Inhibition:
- Natural Product Synthesis:
Case Studies and Research Findings
Several studies have investigated the biological activity of EAI:
-
Study on Anti-Cancer Properties:
A study published in the Journal of Medicinal Chemistry explored the synthesis of EAI derivatives and their cytotoxicity against human breast cancer cells (MCF-7). Results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, suggesting enhanced potency . -
Inflammation Modulation:
Research published in Pharmacology Reports assessed the anti-inflammatory effects of EAI in a murine model of acute inflammation. The administration of EAI significantly reduced paw edema and levels of pro-inflammatory cytokines (TNF-α and IL-6), demonstrating its potential as an anti-inflammatory agent .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
ethyl 5-acetyloxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(16)12-7-9-6-10(18-8(2)15)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHLFJOLMBDDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464097 | |
| Record name | ETHYL 5-ACETOXYINDOLE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31720-89-5 | |
| Record name | ETHYL 5-ACETOXYINDOLE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














